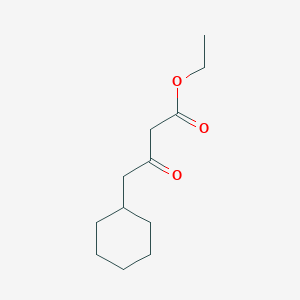

Ethyl 4-cyclohexyl-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-cyclohexyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRIUDRGMXITRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504765 | |

| Record name | Ethyl 4-cyclohexyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64127-44-2 | |

| Record name | Ethyl 4-cyclohexyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-cyclohexyl-3-oxobutanoate: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 64127-44-2

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of Ethyl 4-cyclohexyl-3-oxobutanoate, a versatile β-keto ester with significant potential as a building block in complex organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, chemical behavior, and prospective applications, grounded in established chemical principles.

Core Compound Analysis: Structure and Physicochemical Properties

This compound is characterized by a molecular structure that combines a bulky, lipophilic cyclohexyl moiety with the reactive β-keto ester functional group.[1][2] This unique combination imparts specific solubility and reactivity characteristics that are of interest in the design of novel organic molecules.

The presence of the keto and ester functionalities at a 1,3-relationship makes the intervening methylene protons (α-protons) acidic, rendering this position a prime site for a variety of carbon-carbon bond-forming reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 64127-44-2 | [3][4][5] |

| Molecular Formula | C₁₂H₂₀O₃ | [2][3] |

| Molecular Weight | 212.28 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Cyclohexyl-3-oxobutanoic acid ethyl ester, 4-Cyclohexylacetoacetic acid ethyl ester | [2] |

| Purity (typical) | ≥95% | [3] |

| Storage Conditions | 2-8 °C | [3] |

Strategic Synthesis: The Claisen Condensation Approach

The most logical and industrially scalable route to this compound is the Claisen condensation of ethyl cyclohexylacetate. This classic carbon-carbon bond-forming reaction is a robust method for the synthesis of β-keto esters.

Mechanistic Rationale

The Claisen condensation proceeds through the base-mediated self-condensation of an enolizable ester. The causality of the reaction pathway is as follows:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) to prevent transesterification, deprotonates the α-carbon of ethyl cyclohexylacetate, forming a nucleophilic enolate.

-

Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of a second molecule of ethyl cyclohexylacetate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester.

-

Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than the starting ester and is deprotonated by the ethoxide base. This irreversible step drives the reaction to completion.

-

Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester product.

Caption: Workflow for the Claisen Condensation Synthesis.

Self-Validating Experimental Protocol (Representative)

Materials:

-

Ethyl cyclohexylacetate

-

Sodium metal, clean and finely sliced

-

Absolute Ethanol

-

50% Acetic Acid solution

-

Calcium Chloride, anhydrous

-

Standard laboratory glassware for reflux and distillation under reduced pressure

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide: In a round-bottomed flask fitted with a reflux condenser, dissolve clean sodium metal in absolute ethanol. The reaction is exothermic and should be managed with appropriate cooling. The complete dissolution of sodium is a critical control point, ensuring the full equivalent of the active base is generated.

-

Condensation Reaction: Once the sodium has fully dissolved, gradually add ethyl cyclohexylacetate to the sodium ethoxide solution. The reaction may need to be initiated by gentle warming. Once started, the reaction is often vigorous and may require cooling to maintain control. After the initial vigorous reaction subsides, heat the mixture on a water bath until the reaction is complete (monitoring by TLC is recommended).

-

Acidic Workup: Cool the reaction mixture and neutralize it by carefully adding a 50% acetic acid solution until it is slightly acidic. This step protonates the product enolate.

-

Isolation: The ester layer should separate. If necessary, add a saturated salt solution to facilitate separation. Separate the organic layer.

-

Drying and Purification: Dry the crude product over anhydrous calcium chloride. Purify by fractional distillation under reduced pressure.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate for further synthetic transformations. Its reactivity is dominated by the β-keto ester moiety.

-

Alkylation and Acylation: The acidic α-proton can be removed by a base, and the resulting enolate can be alkylated or acylated to introduce a wide variety of substituents.

-

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones.

-

Heterocycle Synthesis: It serves as a precursor for the synthesis of various heterocyclic systems, such as pyrazoles, pyrimidines, and pyridines, which are common scaffolds in medicinal chemistry.

-

Decarboxylation: Following hydrolysis of the ester, the resulting β-keto acid can be readily decarboxylated to yield a cyclohexyl-substituted ketone.

Caption: Key reaction pathways of the title compound.

Applications in Drug Discovery and Development

β-Keto esters are foundational building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[6][7] For example, derivatives of ethyl 3-oxobutanoate are key intermediates in the synthesis of antimalarials, analgesics, and antibiotics.[7] The introduction of the cyclohexyl group in this compound can increase the lipophilicity of the final molecule, which can be a desirable property for improving pharmacokinetic profiles, such as membrane permeability and metabolic stability.

While direct evidence of this compound as an intermediate in the synthesis of a marketed drug was not found in the surveyed literature, its structural motifs are present in various biologically active compounds. A patent for producing a cyclohexylbutyric acid derivative mentions a "4-cyclohexyl-3-oxobutyric acid ester" as a starting material for the synthesis of a chiral intermediate, highlighting its relevance in the construction of complex, stereodefined molecules for pharmaceutical applications.[8]

The potential applications are broad and include its use as a precursor for:

-

Enzyme Inhibitors: The keto-ester functionality can mimic peptide bonds or interact with active sites of enzymes.

-

GPCR Ligands: The cyclohexyl group can serve as a hydrophobic anchor to fit into the binding pockets of G-protein coupled receptors.

-

Antiviral and Anticancer Agents: The ability to generate diverse heterocyclic scaffolds from this intermediate makes it a valuable starting point for the synthesis of novel antiviral and anticancer compounds.

Conclusion and Future Outlook

This compound is a chemical intermediate with significant, yet largely untapped, potential in the fields of organic synthesis and drug discovery. Its synthesis via the robust Claisen condensation makes it an accessible building block. The combination of its reactive β-keto ester functionality and the lipophilic cyclohexyl group provides a unique set of properties for the design of novel molecules with potential therapeutic applications. Further research into the biological activity of its derivatives is warranted and could lead to the discovery of new lead compounds in various disease areas.

References

-

Study.com. (n.d.). Show the product obtained by Claisen condensation of the following ester: Ethyl cyclohexylacetate. Retrieved from [Link]

- Google Patents. (n.d.). US5442105A - Process for producing cyclohexylbutyric acid derivative.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. Retrieved from [Link]

-

SINFOO. (n.d.). Products - Lab Chemicals - this compound. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. This compound | C12H20O3 | CID 12624203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemshuttle.com [chemshuttle.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 4-cyclohexyl-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 4-cyclohexyl-3-oxobutanoate is a keto-ester that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a cyclohexyl group, a ketone, and an ester functional group, makes it a valuable building block for more complex molecules, particularly in the realm of medicinal chemistry and drug development.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering insights for its effective utilization in research and development.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical compound is paramount for its successful application in synthesis and drug design.

Nomenclature and Structure

-

IUPAC Name: this compound[3]

-

Canonical SMILES: CCOC(=O)CC(=O)CC1CCCCC1[1]

-

InChI Key: OQRIUDRGMXITRM-UHFFFAOYSA-N[1]

The structure consists of a four-carbon butanoate chain with an ethyl ester at one end. A ketone group is located at the third carbon (C3), and a cyclohexyl ring is attached to the fourth carbon (C4).

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Molecular Weight | 212.28 g/mol | [1][3][4] |

| CAS Number | 64127-44-2 | [1][3][4] |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar compounds[5] |

| Storage | 2-8 °C |

Synthesis of this compound

The synthesis of β-keto esters like this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency.

Claisen Condensation

A common and effective method for synthesizing β-keto esters is the Claisen condensation.[6] In the context of this compound, this would involve the reaction of ethyl cyclohexylacetate with ethyl acetate in the presence of a strong base, such as sodium ethoxide.

Reaction Workflow: Claisen Condensation

Caption: Workflow for Claisen Condensation Synthesis.

Experimental Protocol: Claisen Condensation

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

-

Reaction: Cool the sodium ethoxide solution in an ice bath. Add a mixture of ethyl cyclohexylacetate and ethyl acetate dropwise to the cooled solution with stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the mixture to room temperature and neutralize with a dilute aqueous acid (e.g., HCl).

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Other Synthetic Routes

Alternative synthetic strategies include the Michael addition and direct esterification.[1] The Michael addition would involve the reaction of a cyclohexyl-containing Michael acceptor with an enolate of ethyl acetoacetate.[1] Direct esterification would involve the reaction of 4-cyclohexyl-3-oxobutanoic acid with ethanol under acidic conditions.[1]

Chemical Reactivity and Applications in Drug Development

The presence of both a ketone and an ester group makes this compound a versatile synthon.[1][7] It can undergo a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules.[7]

Key Chemical Reactions

-

Nucleophilic Addition: The ketone carbonyl group is susceptible to nucleophilic attack by reagents such as Grignard reagents, organolithium compounds, and amines.[1]

-

Condensation Reactions: The α-protons are acidic and can be removed by a base to form an enolate, which can then participate in aldol and Knoevenagel condensations.[1][8]

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-cyclohexyl-3-oxobutanoic acid.[1]

Logical Relationship: Functional Group Reactivity

Caption: Reactivity of Functional Groups.

Role in Pharmaceutical Synthesis

Beta-keto esters are important precursors in the synthesis of a wide range of pharmaceuticals.[6] They are key building blocks for the synthesis of various heterocyclic compounds such as pyrroles, pyridines, and pyrimidines, which are common scaffolds in many drug molecules.[6][7] For instance, the Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds (which can be derived from β-keto esters) to form pyrroles.[7]

The versatility of intermediates like this compound is a driving force in pharmaceutical innovation, allowing for the exploration of new synthetic routes and the development of novel therapeutic agents.[9] The pharmacophore concept, which focuses on the essential three-dimensional arrangement of functional groups necessary for biological activity, can be applied to design novel drug candidates based on the scaffold provided by this molecule.[10]

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[13][14]

-

Fire Safety: This compound is likely a flammable liquid.[13][14] Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishment.[13][14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, providing access to complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in their synthetic endeavors.

References

-

SINFOO. Products - Lab Chemicals - this compound. Retrieved from [Link]

-

PubChem. This compound | C12H20O3 | CID 12624203. Retrieved from [Link]

-

Unnamed Source. Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Retrieved from [Link]

-

NIH. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Retrieved from [Link]

Sources

- 1. Buy this compound | 64127-44-2 [smolecule.com]

- 2. Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C12H20O3 | CID 12624203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sinfoochem.com [sinfoochem.com]

- 5. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-cyclohexyl-3-oxobutanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 4-cyclohexyl-3-oxobutanoate (CAS No. 64127-44-2) is a beta-keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and an ester group, makes it a versatile building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and carbocyclic frameworks relevant to pharmaceutical development.[1] The presence of a cyclohexyl moiety introduces lipophilicity, a key parameter in modulating the pharmacokinetic properties of drug candidates.

This guide provides a comprehensive overview of the known physical properties of this compound. As a molecule not extensively characterized in peer-reviewed literature, this document consolidates available data from chemical databases and supplier specifications, offering theoretical insights into its spectroscopic characteristics and practical protocols for its analysis. The objective is to provide researchers and drug development professionals with a foundational understanding of the compound's physical nature, critical for its effective handling, reaction design, and purification.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the cornerstone of any scientific investigation. The key identifiers and structural properties are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 64127-44-2 | [2] |

| Molecular Formula | C₁₂H₂₀O₃ | [2] |

| Molecular Weight | 212.28 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)CC(=O)CC1CCCCC1 | [2] |

| InChI Key | OQRIUDRGMXITRM-UHFFFAOYSA-N | [2] |

Keto-Enol Tautomerism

A critical structural feature of this compound, like all β-keto esters, is its existence in a state of equilibrium between its keto and enol tautomeric forms.[3] This equilibrium is highly dependent on the solvent environment and temperature. The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. This tautomerism is fundamental to the compound's reactivity, particularly the acidity of the α-proton and its utility in alkylation and condensation reactions.[4]

Caption: Keto-Enol equilibrium of the title compound.

Physicochemical Properties

The physical properties of a compound dictate the conditions required for its storage, handling, and purification. The data presented in the following table are primarily sourced from chemical supplier databases and public chemical repositories like PubChem. It is critical to note that these values may be computationally predicted rather than experimentally determined, as primary literature containing empirical measurements for this specific compound is scarce.

| Physical Property | Value | Notes | Source(s) |

| Physical State | Liquid | Assumed based on analogous β-keto esters. | [5] |

| Boiling Point | 292.3 °C at 760 mmHg | Predicted value. | [6] |

| Density | 1.008 g/cm³ | Predicted value. | [6] |

| Refractive Index (n_D) | 1.457 | Predicted value, typically measured at 20°C. | [6] |

| Solubility | Insoluble in water; Soluble in common organic solvents | Inferred from structural similarity to other organic esters. | [5] |

| Vapor Pressure | 0.002 mmHg at 25°C | Predicted value. | [6] |

| XLogP3-AA | 2.6 | A computed measure of lipophilicity. | [2] |

Theoretical Spectroscopic Properties

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the keto-enol tautomerism.

-

Keto Tautomer: Will show a characteristic singlet for the α-protons (C₂-H₂) around 3.4 ppm. The ethyl ester will present as a quartet (~4.2 ppm) and a triplet (~1.3 ppm). The cyclohexyl protons will appear as a complex multiplet in the 1.0-2.5 ppm region.

-

Enol Tautomer: The vinylic proton will appear as a singlet around 5.0 ppm. The enolic hydroxyl proton will be a broad singlet far downfield, typically >12 ppm. The α-protons will be absent.

-

-

¹³C NMR:

-

The spectrum will show three carbonyl carbons: the ester carbonyl (~167 ppm), the keto carbonyl (~202 ppm), and the enol-form carbonyls.

-

The α-carbon (C₂) will be around 50 ppm in the keto form.

-

The ethyl group carbons will be visible around 61 ppm (-OCH₂-) and 14 ppm (-CH₃).

-

Multiple signals for the cyclohexyl ring carbons are expected in the 25-45 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will display strong, characteristic carbonyl (C=O) stretching bands.

-

The ester carbonyl stretch is expected around 1740 cm⁻¹.

-

The ketone carbonyl stretch is expected around 1715 cm⁻¹.

-

In the presence of the enol tautomer, a broad O-H stretch may be observed around 3100 cm⁻¹, and a C=C stretch will appear around 1650 cm⁻¹.

-

Experimental Protocol: Determination of Refractive Index

The refractive index is a fundamental physical property that is highly sensitive to the purity of a liquid sample.[7] Measuring it is a rapid and non-destructive method for identity confirmation and quality control.

Principle

The refractive index (n) of a medium is the ratio of the speed of light in a vacuum to the speed of light in that medium. It is measured using a refractometer, which operates on the principle of Snell's Law, relating the angle of incidence to the angle of refraction as light passes through the interface of two media (the prism of the refractometer and the liquid sample). The measurement is standardized to the sodium D-line (589 nm) and a specific temperature, typically 20°C, denoted as n_D²⁰.

Instrumentation and Materials

-

Abbe Refractometer

-

Constant temperature water bath (set to 20.0 ± 0.1°C)

-

Pasteur pipettes

-

This compound sample

-

Calibration standard (e.g., distilled water, n_D²⁰ = 1.3330)

-

Lint-free lens paper

-

Acetone or ethanol for cleaning

Step-by-Step Methodology

-

Instrument Preparation:

-

Turn on the refractometer's light source.

-

Connect the refractometer prisms to the constant temperature water bath and allow the temperature to equilibrate to 20.0°C. Verify the temperature with the built-in thermometer.

-

-

Calibration Verification:

-

Open the prism assembly. Using a clean Pasteur pipette, place 2-3 drops of distilled water onto the surface of the lower prism.

-

Close the prism assembly gently but firmly.

-

Look through the eyepiece. Turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

-

If a colored fringe is visible at the borderline, turn the chromaticity adjustment knob until the borderline is a sharp, black-and-white line.

-

Turn the fine adjustment knob to center the borderline precisely on the crosshairs in the eyepiece.

-

Press the switch to illuminate the scale and read the refractive index. The value for distilled water should be 1.3330 ± 0.0002. If not, the instrument requires professional calibration.

-

-

Sample Measurement:

-

Clean the prisms thoroughly with a lint-free tissue moistened with acetone and allow them to dry completely.

-

Apply 2-3 drops of the this compound sample to the lower prism and close the assembly.

-

Repeat steps 2c through 2f for the sample.

-

Record the refractive index value to four decimal places.

-

Perform the measurement in triplicate to ensure reproducibility.

-

-

Cleaning:

-

Thoroughly clean the prisms with acetone or ethanol and a lint-free tissue immediately after use to prevent residue buildup.

-

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its handling should follow standard laboratory procedures for organic ketones and esters.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a laboratory coat, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.

-

Fire Safety: The compound is expected to be combustible. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable synthetic intermediate whose physical properties are consistent with other aliphatic β-keto esters. This guide has consolidated the available predicted data for its boiling point, density, and refractive index, while also providing a theoretical framework for its spectroscopic characterization. The inherent keto-enol tautomerism is a defining feature that governs its chemical behavior. The provided experimental protocol for refractive index measurement offers a reliable method for identity and purity assessment in a laboratory setting. As this compound sees wider use, it is hoped that experimentally verified data will become available in the scientific literature to supplement the information presented herein.

References

[8] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13335342, Ethyl 4-hydroxy-3-oxobutanoate. Available at: [Link]. [9] Ottoni, O., Neder, A., Dias, A., & Cruz, R. (n.d.). Indole-3-(4'-oxo)butyric acid. Chemsrc. Available at: [Link]. [2] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12624203, this compound. Available at: [Link]. Letopharm (n.d.). This compound | CAS:#64127-44-2. Available at: [Link]. The Good Scents Company (n.d.). Refractive Index Information Catalog. Available at: [Link]. [10] Chemsrc (2025). Ethyl 2-cyclohexyl-3-oxobutanoate | CAS#:10547-56-5. Available at: [Link]. [11] ResearchGate (n.d.). Beta keto ester preparation. Pilot plant studies and full-scale reactor.... Available at: [Link]. [12] Stenutz, R. (n.d.). ethyl 2-ethyl-3-oxobutanoate. Available at: [Link]. [13] Google Patents (2013). US9458104B2 - Carboxamide or sulfonamide substituted nitrogen-containing 5-membered heterocycles as modulators for the orphan nuclear receptor RORγ. Available at: . [3] Al-Rawashdeh, N. A., Hassan, A. A., & Al-Jaber, A. S. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6789. Available at: [Link]. [5] ChemBK (n.d.). Ethyl 3-oxobutanoate. Available at: [Link]. [4] AK Lectures (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]. [14] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12642338, Ethyl 2-cyclohexylidene-3-oxobutanoate. Available at: [Link]. [15] The Journal of Organic Chemistry (n.d.). Selective decarbalkoxylation of .beta.-keto esters. Available at: [Link]. [16] Google Patents (n.d.). US9458104B2 - Carboxamide or sulfonamide substituted nitrogen-containing 5-membered heterocycles as modulators for the orphan nuclear receptor RORγ. Available at: . ResearchGate (n.d.). (PDF) Mastering β-keto esters. Available at: [Link]. [7] ResearchGate (n.d.). Refractive index of cyclohexane. Available at: [Link]. Oxonium Ion (n.d.). Refractive Index. Available at: [Link].

Sources

- 1. This compound | C12H20O3 | CID 12624203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aklectures.com [aklectures.com]

- 4. chembk.com [chembk.com]

- 5. Ethyl 4-cyclohexylsulfanyl-3-oxobutanoate | C12H20O3S | CID 60643835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxonium Ion [home.miracosta.edu]

- 8. Indole-3-(4'-oxo)butyric acid | CAS#:835-45-0 | Chemsrc [chemsrc.com]

- 9. Refractive Index Information Catalog [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. ethyl 2-ethyl-3-oxobutanoate [stenutz.eu]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Ethyl 2-cyclohexylidene-3-oxobutanoate | C12H18O3 | CID 12642338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. US9458104B2 - Carboxamide or sulfonamide substituted nitrogen-containing 5-membered heterocycles as modulators for the orphan nuclear receptor RORγ - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 4-cyclohexyl-3-oxobutanoate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Ethyl 4-cyclohexyl-3-oxobutanoate, a versatile β-keto ester with significant potential in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural attributes, synthesis, spectroscopic characterization, and applications, grounding all claims in established chemical principles and authoritative sources.

Introduction: The Strategic Value of a Functionalized Keto Ester

This compound (CAS No. 64127-44-2) is an organic compound featuring a β-keto ester functionality and a cyclohexyl moiety.[1][2] Its structure combines the reactivity of a ketone and an ester with the lipophilic and conformational properties imparted by the cyclohexyl group. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules.[2] β-keto esters, as a class, are pivotal building blocks in organic synthesis, renowned for their ability to participate in a wide array of carbon-carbon bond-forming reactions. Their utility is fundamental to the construction of numerous active pharmaceutical ingredients (APIs).[3] The presence of the cyclohexyl group can enhance the stability and modulate the biological activity of target compounds, making this particular keto ester an attractive candidate for exploration in medicinal chemistry and materials science.[2]

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O₃ | [1][2] |

| Molecular Weight | 212.28 g/mol | [1][2] |

| CAS Number | 64127-44-2 | [1] |

| Appearance | Colorless to orange liquid | Chem-Impex |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Cyclohexyl-3-oxo-butyric acid ethyl ester, Ethyl 4-cyclohexyl-3-oxobutyrate | [1] |

Synthesis of this compound

The primary route for synthesizing β-keto esters like this compound is the Claisen condensation . This reaction is a cornerstone of organic synthesis, forming a carbon-carbon bond between two ester molecules (or an ester and another carbonyl compound) in the presence of a strong base.[4]

The Claisen Condensation: Mechanistic Insights

The Claisen condensation proceeds through a well-established, multi-step mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

-

Enolate Formation: A strong base, typically a sodium alkoxide like sodium ethoxide, removes an acidic α-proton from an ester molecule to form a resonance-stabilized enolate. This is the rate-determining step.[4]

-

Nucleophilic Attack: The ester enolate, now a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of a second ester molecule. This results in the formation of a tetrahedral intermediate.[4]

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group. This yields the β-keto ester product.[4]

-

Deprotonation (Driving Force): The resulting β-keto ester is more acidic than the starting alcohol. The alkoxide base, therefore, deprotonates the β-keto ester, forming a highly stable enolate. This irreversible final step drives the equilibrium towards the product, ensuring a high yield.[5]

-

Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester.[4]

Caption: Generalized mechanism of the Claisen condensation.

Experimental Protocol: A Representative Synthesis

Reaction: Ethyl Acetate + Ethyl Cyclohexanecarboxylate → this compound

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl acetate (anhydrous)

-

Ethyl cyclohexanecarboxylate (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (e.g., 6M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide (in situ):

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol (e.g., 100 mL).

-

Carefully add sodium metal (e.g., 1.1 equivalents) in small pieces to the ethanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.

-

Stir until all the sodium has reacted to form a solution of sodium ethoxide in ethanol.

-

-

Condensation Reaction:

-

To the freshly prepared sodium ethoxide solution, add anhydrous toluene.

-

Add ethyl cyclohexanecarboxylate (1.0 equivalent) to the flask.

-

Heat the mixture to reflux and add ethyl acetate (e.g., 3-4 equivalents) dropwise over 1-2 hours.

-

Continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly add cold dilute hydrochloric acid to neutralize the mixture until it is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel. Add water and diethyl ether or ethyl acetate.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

-

-

Purification:

-

The crude product, a colorless to pale yellow oil, should be purified by vacuum distillation to obtain the final this compound.

-

Spectroscopic Characterization

Full spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound. While experimental spectra for this compound are not available in public databases, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.1-4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester group, deshielded by the adjacent oxygen. |

| ~ 3.4 | Singlet (s) | 2H | -CO-CH₂ -CO- | Active methylene protons between the two carbonyl groups. |

| ~ 2.5 | Doublet (d) | 2H | -CO-CH₂ -Cyclohexyl | Methylene protons adjacent to the ketone and the cyclohexyl ring. |

| ~ 1.5-1.8 | Multiplet (m) | 1H | Cyclohexyl-CH - | Methine proton of the cyclohexyl ring. |

| ~ 0.9-1.3 | Multiplet (m) | 10H | Cyclohexyl-CH₂ - | Methylene protons of the cyclohexyl ring. |

| ~ 1.2-1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester group. |

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum provides information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 203-205 | C =O (Ketone) | Typical chemical shift for a ketone carbonyl carbon. |

| ~ 168-170 | C =O (Ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~ 61-62 | -O-CH₂ -CH₃ | Ester methylene carbon, deshielded by oxygen. |

| ~ 50 | -CO-CH₂ -CO- | Active methylene carbon. |

| ~ 45-48 | -CO-CH₂ -Cyclohexyl | Methylene carbon adjacent to the ketone. |

| ~ 35-40 | Cyclohexyl-CH - | Methine carbon of the cyclohexyl ring. |

| ~ 25-33 | Cyclohexyl-CH₂ - | Methylene carbons of the cyclohexyl ring. |

| ~ 14 | -O-CH₂-CH₃ | Ester methyl carbon. |

Infrared (IR) Spectroscopy (Expected)

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 2850-2950 | C-H (sp³) | Strong absorptions from the C-H stretching of the ethyl and cyclohexyl groups. |

| ~ 1745 | C=O (Ester) | Strong, sharp absorption characteristic of an ester carbonyl stretch. |

| ~ 1715 | C=O (Ketone) | Strong, sharp absorption characteristic of a ketone carbonyl stretch. |

| ~ 1100-1300 | C-O | Stretching vibration of the ester C-O bond. |

Mass Spectrometry (Expected)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Fragment | Rationale |

| 212 | [M]⁺ | Molecular ion peak. |

| 167 | [M - OEt]⁺ | Loss of the ethoxy group (-OCH₂CH₃). |

| 129 | [M - C₆H₁₁]⁺ | Loss of the cyclohexyl group. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |

| 43 | [CH₃CO]⁺ | Acylium ion, often a base peak for β-keto compounds. |

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate due to its dual functionality. The active methylene group can be easily alkylated or acylated, while the ketone can undergo a variety of reactions such as reductions, reductive aminations, and condensations.

-

Pharmaceutical Intermediates: This compound serves as a key building block for more complex molecules, particularly in the development of anti-inflammatory and analgesic medications. [cite: Chem-Impex] The cyclohexyl group is a common motif in drug design, often used to increase lipophilicity and tune binding to biological targets.

-

Heterocyclic Synthesis: The 1,3-dicarbonyl system is a classic precursor for the synthesis of various heterocyclic rings like pyrazoles, isoxazoles, and pyrimidines, which are core structures in many pharmaceuticals.[6]

-

Polymer Chemistry: It can be used in the creation of specialty polymers, where it can enhance material properties such as flexibility and durability. [cite: Chem-Impex]

Caption: Synthetic utility of this compound.

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are essential.

-

Hazards: May cause skin, eye, and respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Conclusion

This compound is a strategically important chemical intermediate with significant potential for the synthesis of complex organic molecules. Its value lies in the versatile reactivity of the β-keto ester system, combined with the structural contribution of the cyclohexyl moiety. While detailed experimental data is not widely published, its synthesis via the Claisen condensation is well-understood, and its spectroscopic characteristics can be confidently predicted. For researchers in drug discovery and materials science, this compound represents a valuable tool for creating novel molecular architectures with tailored properties.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

ChemHelp ASAP. (2020, February 29). Claisen condensation of esters [Video]. YouTube. Retrieved from [Link]

-

OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

A Senior Application Scientist's Technical Guide to Ethyl 4-cyclohexyl-3-oxobutanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-cyclohexyl-3-oxobutanoate is a versatile β-keto ester whose unique molecular architecture—featuring a bulky, lipophilic cyclohexyl group and reactive dicarbonyl functionality—positions it as a valuable intermediate in advanced organic synthesis. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its utility in medicinal chemistry and drug development. We will explore the mechanistic underpinnings of its synthesis via Claisen condensation and detail its subsequent reactivity, offering field-proven insights into its application as a scaffold for complex molecular design.

Chemical Identity and Physicochemical Properties

This compound is systematically named according to IUPAC nomenclature based on its ethyl ester and substituted butanoate chain.[1][2] The presence of a ketone at the C-3 position and a cyclohexyl group at the C-4 position defines its structure and reactivity.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 64127-44-2 | [1][2][3] |

| Molecular Formula | C₁₂H₂₀O₃ | [1][2] |

| Molecular Weight | 212.28 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)CC(=O)CC1CCCCC1 | [1][2] |

| InChI | InChI=1S/C12H20O3/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h10H,2-9H2,1H3 | [1][2] |

| InChIKey | OQRIUDRGMXITRM-UHFFFAOYSA-N | [1][2] |

| Appearance | Liquid (typically pale yellow) | [4] |

| Storage | 2-8 °C |

The structure combines a flexible ester group with a sterically demanding cyclohexyl moiety, influencing its solubility, reactivity, and conformational behavior in solution. These features are critical for its role as a precursor in synthesizing targeted molecules with specific pharmacodynamic and pharmacokinetic profiles.

Synthesis and Mechanistic Insights

The most common and industrially scalable route to this compound is the Crossed Claisen Condensation .[5][6][7] This powerful carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.[5][7]

Causality in Reagent Selection

The synthesis involves the reaction between ethyl cyclohexylacetate and ethyl acetate using a strong alkoxide base like sodium ethoxide (NaOEt) .

-

Choice of Esters : Ethyl cyclohexylacetate serves as the non-enolizable (or poorly enolizable) electrophilic partner due to the lack of α-protons on the cyclohexyl side. Ethyl acetate, possessing acidic α-protons, acts as the nucleophile precursor.

-

Choice of Base (NaOEt) : The selection of sodium ethoxide is a critical, self-validating choice. Using an alkoxide that matches the alkoxy group of the reacting esters (ethoxide for ethyl esters) is imperative to prevent transesterification .[8] If a different alkoxide, such as sodium methoxide, were used, it could react with the ethyl esters to form a mixture of methyl and ethyl esters, leading to a complex and impure product mixture.[8]

-

Stoichiometry : The reaction requires a full stoichiometric equivalent of the base, not a catalytic amount. This is because the final product, a β-keto ester, has an α-proton that is significantly more acidic (pKa ≈ 11) than the starting alcohol (ethanol, pKa ≈ 16).[6] The alkoxide base formed as a byproduct will deprotonate the β-keto ester product, forming a resonance-stabilized enolate.[7][9] This final, thermodynamically favorable deprotonation step drives the entire reaction equilibrium towards the product.[5][9]

Reaction Mechanism

The Claisen condensation proceeds through a well-defined nucleophilic acyl substitution pathway.[8][9]

Caption: Figure 1: Mechanism of Crossed Claisen Condensation.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative method for the synthesis of this compound.

-

Preparation : Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Base Preparation : In the flask, dissolve clean sodium metal (1.0 eq) in anhydrous ethanol (sufficient volume) under a nitrogen atmosphere to generate sodium ethoxide in situ.

-

Enolate Formation : Cool the sodium ethoxide solution in an ice bath. Add ethyl acetate (1.0 eq) dropwise via the dropping funnel. Stir for 30-60 minutes to ensure complete formation of the enolate.

-

Condensation : Add ethyl cyclohexylacetate (1.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours, monitoring progress by TLC.

-

Workup : Cool the mixture to room temperature and carefully pour it into a beaker containing ice and dilute hydrochloric acid or sulfuric acid to neutralize the base and protonate the product enolate.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product as a pale yellow liquid.[4]

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate.[1] Its bifunctional nature (ester and ketone) and the lipophilic cyclohexyl group make it an attractive building block for creating complex molecules with potential therapeutic activity.[1]

Role as a Synthetic Scaffold

The molecule's structure is a synthon for various heterocyclic systems, which are core motifs in many approved drugs.[10]

-

Pyrimidines and Pyridines : The 1,3-dicarbonyl system can readily condense with ureas, thioureas, or ammonia derivatives to form substituted pyrimidines and pyridines.

-

Pyrroles and Pyrazoles : Condensation with hydrazines or α-amino ketones can lead to the formation of pyrazole and pyrrole rings, respectively.

The cyclohexyl group is particularly significant in medicinal chemistry. It serves as a bioisostere for a phenyl ring but with greater three-dimensionality and without the potential for metabolic issues associated with aromatic systems. This can improve a drug candidate's metabolic stability, solubility, and membrane permeability.

Sources

- 1. Buy this compound | 64127-44-2 [smolecule.com]

- 2. This compound | C12H20O3 | CID 12624203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sinfoochem.com [sinfoochem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 9. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to Ethyl 4-cyclohexyl-3-oxobutanoate

Prepared by: Gemini, Senior Application Scientist

Abstract

Nomenclature and Chemical Identity

Establishing a clear and unambiguous identification of a chemical entity is paramount for research and development. Ethyl 4-cyclohexyl-3-oxobutanoate is known by several synonyms, reflecting common naming conventions in organic chemistry.

Systematic Name: this compound[1][2]

Common Synonyms:

-

4-Cyclohexyl-3-oxo-butyric acid ethyl ester[1]

-

Ethyl 4-cyclohexylacetoacetate

-

4-Cyclohexyl-3-oxobutanoic acid ethyl ester[1]

-

Ethyl 4-cyclohexyl-3-oxobutyrate[1]

Key Identifiers: A consistent set of identifiers ensures accurate tracking and sourcing of the compound across global databases and supply chains.

| Identifier | Value | Source |

| CAS Number | 64127-44-2 | [1][2] |

| Molecular Formula | C₁₂H₂₀O₃ | [1][2] |

| Molecular Weight | 212.29 g/mol | [1] |

| InChI Key | OQRIUDRGMXITRM-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)CC(=O)CC1CCCCC1 | [1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. The data presented below for this compound are primarily computed values from established chemical databases.

| Property | Value | Notes |

| Appearance | Colorless to orange liquid | Based on supplier information. |

| Molecular Weight | 212.28 g/mol | Computed by PubChem[1]. |

| XLogP3 | 2.6 | Computed by XLogP3[1]. This indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 0 | Computed by Cactvs[1]. |

| Hydrogen Bond Acceptors | 3 | Computed by Cactvs[1]. |

| Rotatable Bond Count | 5 | Computed by Cactvs[1]. |

| Storage Temperature | 2-8 °C | Recommended by commercial suppliers. |

Note: Experimental data for properties such as boiling point, density, and refractive index are not consistently available in the public domain. Researchers should perform their own characterization or consult supplier-specific certificates of analysis.

Synthesis and Mechanistic Insights

The primary route for synthesizing β-keto esters like this compound is the Claisen condensation . This carbon-carbon bond-forming reaction occurs between two ester molecules in the presence of a strong base.

The Crossed Claisen Condensation Pathway

For an asymmetrical β-keto ester such as this, a crossed Claisen condensation is the most logical synthetic strategy. This involves the reaction between two different esters. The most viable precursors for this synthesis are Ethyl cyclohexylacetate and Ethyl acetate .

The causality of this experimental choice is rooted in the need to control the reaction to favor a single product. A standard Claisen condensation with two equivalents of Ethyl cyclohexylacetate would yield a different product. Therefore, a crossed reaction is necessary. To achieve a high yield of the desired product, the reaction must be carefully controlled. Typically, the ester that does not have α-hydrogens, or is used in large excess, acts as the electrophile, while the other ester forms the nucleophilic enolate. In this case, both precursors have α-hydrogens, making a directed approach necessary, for example, by slow addition of one ester to a mixture of the other ester and the base.

Reaction Mechanism

The mechanism proceeds through several key steps, driven by the formation of a stabilized enolate intermediate.

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) to prevent transesterification, removes an acidic α-proton from one of the ester molecules (e.g., Ethyl cyclohexylacetate) to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester molecule (e.g., Ethyl acetate).

-

Tetrahedral Intermediate Formation: This attack forms a tetrahedral alkoxide intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group (⁻OEt).

-

Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton on the carbon between the two carbonyl groups. The ethoxide base rapidly and irreversibly removes this proton. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium toward the product.

-

Acidic Workup: A final acidic workup (e.g., with dilute HCl or H₂SO₄) is required to protonate the resulting enolate and yield the neutral this compound product.

Caption: Generalized workflow for the synthesis via Crossed Claisen Condensation.

Experimental Protocol: A Representative Procedure

Disclaimer: A specific, peer-reviewed, and validated experimental protocol for the synthesis of this compound could not be located in the public domain. The following procedure is a generalized, representative protocol for a Claisen condensation based on established methodologies. It must be adapted and optimized under appropriate laboratory conditions by qualified personnel. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize this compound via a sodium ethoxide-mediated crossed Claisen condensation.

Materials:

-

Ethyl cyclohexylacetate (Reagent Grade)

-

Ethyl acetate (Anhydrous)

-

Sodium metal or Sodium ethoxide (Reagent Grade)

-

Absolute Ethanol (Anhydrous)

-

Diethyl ether (Anhydrous)

-

Hydrochloric acid (HCl), ~1 M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and dropping funnel

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide (if not using commercial): In a flame-dried three-neck flask under an inert atmosphere, add absolute ethanol. Carefully add clean sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all sodium has dissolved.

-

Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C. Add Ethyl acetate to the reaction flask.

-

Slow Addition: Add Ethyl cyclohexylacetate dropwise from the dropping funnel to the stirred solution over 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully add 1 M HCl solution until the mixture is acidic (pH ~5-6). This step protonates the product enolate.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and extract the aqueous layer. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally with brine. This removes unreacted acid and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification (Self-Validation): The crude product should be purified by vacuum distillation. The collection of a fraction at a constant boiling point under a specific pressure serves as a primary validation of purity.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Drug Development

As a β-keto ester, this compound is a versatile building block for synthesizing more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceutical agents[3]. The presence of the cyclohexyl group imparts lipophilicity, a property often tuned in drug candidates to improve membrane permeability and pharmacokinetic profiles.

Its utility is analogous to the widely used ethyl acetoacetate, which is a precursor in the synthesis of:

-

Antimalarials: Used to build quinoline derivatives[3].

-

Analgesics and Antipyretics: An intermediate for compounds like antipyrine[3].

-

Vitamins: A key component in the synthesis of Vitamin B1[3].

While specific drugs derived from this compound are not prominently cited in public literature, its structural motifs suggest potential use in creating analogues of existing drugs or as a starting point for novel scaffold discovery in medicinal chemistry programs.

Safety and Handling

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Globally Harmonized System (GHS) classification for this compound is not available. The following information is based on analogous β-keto esters and general laboratory safety principles. A thorough risk assessment must be conducted before handling this chemical.

-

General Hazards: Assumed to be combustible. Vapors may form flammable mixtures with air. Likely to be an irritant to the eyes, skin, and respiratory tract.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat are mandatory. All handling should occur in a certified chemical fume hood.

-

Handling: Avoid contact with skin and eyes. Do not inhale vapors. Keep away from heat, sparks, and open flames. Use spark-proof tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases[1][4]. Recommended storage temperature is 2-8 °C.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water[4].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[4].

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[4].

-

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis. Its preparation via the well-established Claisen condensation provides a reliable route to this β-keto ester. The dual functionality of the molecule allows for subsequent elaboration into a variety of complex structures, particularly those relevant to the pharmaceutical and materials science industries. While a lack of publicly available, specific experimental and safety data necessitates careful handling and independent characterization, the foundational chemical principles outlined in this guide provide researchers with the essential knowledge to effectively and safely utilize this compound in their work. Further research into its applications is likely to uncover novel synthetic pathways and lead to the development of new chemical entities.

References

- This cit

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12624203, this compound. Retrieved January 12, 2026, from [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

Sources

A Comprehensive Spectroscopic Guide to Ethyl 4-cyclohexyl-3-oxobutanoate: Navigating Structure and Tautomerism

Introduction

Ethyl 4-cyclohexyl-3-oxobutanoate, a β-keto ester of significant interest in organic synthesis and drug development, presents a fascinating case study in molecular characterization. Its structure, featuring a bulky cyclohexyl moiety appended to a reactive β-keto ester core, gives rise to a dynamic equilibrium between keto and enol tautomers. This guide provides an in-depth exploration of the spectroscopic landscape of this molecule, offering researchers, scientists, and drug development professionals a technical framework for its identification, characterization, and quantitative analysis. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), elucidating how each technique provides a unique window into the molecule's structure and behavior. The protocols and interpretations presented herein are grounded in established principles and serve as a practical reference for laboratory application.

Molecular Structure and Tautomerism

This compound exists as a mixture of two tautomeric forms: the keto form and the enol form. This equilibrium is a hallmark of β-dicarbonyl compounds and is influenced by factors such as solvent polarity and temperature.[1] The presence of both tautomers is readily observable in their spectroscopic signatures, particularly in NMR and IR spectroscopy.

Caption: Keto-enol tautomerism of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of this compound and for quantifying the relative amounts of the keto and enol tautomers. The spectrum will exhibit distinct sets of signals for each form, with their integration values directly proportional to their concentration in the sample.

Predicted ¹H NMR Data

| Proton Assignment (Keto Form) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-a (CH₃ of ethyl) | 1.25 | Triplet | 3H |

| H-b (CH₂ of ethyl) | 4.15 | Quartet | 2H |

| H-c (CH₂ alpha to ester) | 3.40 | Singlet | 2H |

| H-d (CH₂ adjacent to cyclohexyl) | 2.50 | Doublet | 2H |

| H-e (CH of cyclohexyl) | 1.80 | Multiplet | 1H |

| H-f (CH₂ of cyclohexyl) | 1.60 - 1.75 | Multiplet | 4H |

| H-g (CH₂ of cyclohexyl) | 1.10 - 1.30 | Multiplet | 6H |

| Proton Assignment (Enol Form) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-a' (CH₃ of ethyl) | 1.25 | Triplet | 3H |

| H-b' (CH₂ of ethyl) | 4.15 | Quartet | 2H |

| H-h (=CH, vinylic) | 5.05 | Singlet | 1H |

| H-d' (CH₂ adjacent to cyclohexyl) | 2.20 | Doublet | 2H |

| H-e' (CH of cyclohexyl) | 1.80 | Multiplet | 1H |

| H-f' (CH₂ of cyclohexyl) | 1.60 - 1.75 | Multiplet | 4H |

| H-g' (CH₂ of cyclohexyl) | 1.10 - 1.30 | Multiplet | 6H |

| H-i (OH, enolic) | 12.1 | Singlet (broad) | 1H |

Interpretation of the ¹H NMR Spectrum

-

Keto-Enol Equilibrium: The presence of two distinct sets of signals, one for the keto and one for the enol form, is the most prominent feature. The relative integration of a unique proton from each tautomer (e.g., H-c vs. H-h) allows for the determination of the equilibrium constant (K_eq = [enol]/[keto]).

-

Ethyl Group: The characteristic triplet-quartet pattern for the ethyl ester group (H-a/H-a' and H-b/H-b') will be present for both tautomers, likely with very similar chemical shifts.

-

Active Methylene Protons (Keto Form): The singlet at approximately 3.40 ppm (H-c) is indicative of the α-protons between the two carbonyl groups in the keto form.

-

Vinylic Proton (Enol Form): The singlet around 5.05 ppm (H-h) is a definitive signal for the vinylic proton of the enol tautomer.

-

Enolic Hydroxyl Proton: A broad singlet at a significantly downfield chemical shift (around 12.1 ppm) corresponds to the intramolecularly hydrogen-bonded enolic hydroxyl proton (H-i).

-

Cyclohexyl Group: The protons of the cyclohexyl ring will appear as a series of complex multiplets in the aliphatic region (1.10 - 1.80 ppm) for both tautomers.

Caption: Experimental workflow for ¹H NMR analysis.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Analysis: Calibrate the spectrum to the TMS signal. Identify and assign the peaks for both keto and enol forms. Integrate the relevant signals to determine the tautomeric ratio.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of the molecule. As with ¹H NMR, separate signals will be observed for the carbon atoms of the keto and enol tautomers.

Predicted ¹³C NMR Data

The following table presents predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

| Carbon Assignment (Keto Form) | Predicted Chemical Shift (ppm) |

| C-1 (CH₃ of ethyl) | 14.2 |

| C-2 (CH₂ of ethyl) | 61.0 |

| C-3 (C=O, ester) | 167.5 |

| C-4 (CH₂ alpha to ester) | 50.0 |

| C-5 (C=O, ketone) | 202.0 |

| C-6 (CH₂ adjacent to cyclohexyl) | 48.0 |

| C-7 (CH of cyclohexyl) | 38.0 |

| C-8, C-12 (CH₂ of cyclohexyl) | 33.0 |

| C-9, C-11 (CH₂ of cyclohexyl) | 26.0 |

| C-10 (CH₂ of cyclohexyl) | 26.5 |

| Carbon Assignment (Enol Form) | Predicted Chemical Shift (ppm) |

| C-1' (CH₃ of ethyl) | 14.2 |

| C-2' (CH₂ of ethyl) | 60.0 |

| C-3' (C=O, ester) | 173.0 |

| C-4' (=CH, vinylic) | 90.0 |

| C-5' (=C-OH, enolic) | 175.0 |

| C-6' (CH₂ adjacent to cyclohexyl) | 41.0 |

| C-7' (CH of cyclohexyl) | 38.0 |

| C-8', C-12' (CH₂ of cyclohexyl) | 33.0 |

| C-9', C-11' (CH₂ of cyclohexyl) | 26.0 |

| C-10' (CH₂ of cyclohexyl) | 26.5 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons: The two carbonyl carbons of the keto form (C-3 and C-5) will appear at distinct chemical shifts, with the ketone carbonyl (C-5) being significantly more downfield (around 202.0 ppm) than the ester carbonyl (C-3, around 167.5 ppm). In the enol form, the ester carbonyl (C-3') and the enolic carbon (C-5') will have different chemical shifts, both in the carbonyl/vinylic ether region.

-

Vinylic Carbons (Enol Form): The enol form will show two signals in the vinylic region, corresponding to the protonated vinylic carbon (C-4', around 90.0 ppm) and the hydroxyl-bearing vinylic carbon (C-5', around 175.0 ppm).

-

Alpha-Methylene Carbon (Keto Form): The methylene carbon between the two carbonyls in the keto form (C-4) will have a characteristic chemical shift around 50.0 ppm.

-

Cyclohexyl and Ethyl Carbons: The signals for the cyclohexyl and ethyl carbons will be present in the aliphatic region of the spectrum for both tautomers.

Caption: Experimental workflow for ¹³C NMR analysis.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the spectrometer, lock, and shim.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Assign the carbon signals for both tautomers based on their predicted chemical shifts and knowledge of substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The spectrum will show characteristic absorption bands for the carbonyl groups of both the keto and enol forms.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) (Keto Form) | Expected Frequency (cm⁻¹) (Enol Form) |

| C=O (ester) | Stretch | 1740 - 1750 | ~1650 (conjugated) |

| C=O (ketone) | Stretch | 1715 - 1725 | - |

| C=C (enol) | Stretch | - | 1600 - 1620 |

| C-O (ester) | Stretch | 1150 - 1250 | 1150 - 1250 |

| O-H (enol) | Stretch | - | 2500 - 3200 (broad, H-bonded) |

| C-H (sp³) | Stretch | 2850 - 3000 | 2850 - 3000 |

Interpretation of the IR Spectrum

-

Carbonyl Region: This is the most diagnostic region of the spectrum. The keto form will exhibit two distinct C=O stretching bands: one for the ester (around 1745 cm⁻¹) and one for the ketone (around 1720 cm⁻¹).[3] The enol form, due to conjugation and intramolecular hydrogen bonding, will show a broadened and red-shifted ester carbonyl band (around 1650 cm⁻¹) and a C=C stretching band (around 1610 cm⁻¹).[3]

-

Hydroxyl Region: The enol form will display a very broad absorption band in the 2500-3200 cm⁻¹ region, characteristic of a strongly hydrogen-bonded hydroxyl group.

-

C-H Stretching: Both tautomers will show C-H stretching vibrations for the sp³ hybridized carbons of the ethyl and cyclohexyl groups in the 2850-3000 cm⁻¹ range.

Caption: Experimental workflow for IR spectroscopy.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Background Spectrum: Acquire a background spectrum of the empty salt plates.

-

Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify the characteristic absorption bands and assign them to the corresponding functional groups of the keto and enol tautomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which can be used to confirm its identity and deduce its structure.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 212, corresponding to the molecular weight of the compound.[4] The fragmentation pattern will be dominated by cleavages alpha to the carbonyl groups and rearrangements.[5][6]

Key Predicted Fragments:

| m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 167 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester. |

| 149 | [M - C₄H₉O]⁺ | McLafferty rearrangement involving the ester and loss of ethyl acetate. |

| 129 | [M - C₆H₁₁]⁺ | Cleavage of the cyclohexyl group. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |

| 43 | [CH₃CO]⁺ | Acylium ion from cleavage alpha to the ketone. |

Interpretation of the Mass Spectrum

-

Molecular Ion: The presence of a peak at m/z 212 confirms the molecular weight of the compound.

-

Alpha Cleavage: The cleavage of bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.[5][6] The formation of an acylium ion at m/z 43 is a strong indicator of a methyl ketone moiety, although in this case, it would arise from a more complex rearrangement. A more likely alpha cleavage would be the loss of the cyclohexylmethyl radical to give a fragment at m/z 115.

-

McLafferty Rearrangement: β-keto esters can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to a carbonyl oxygen followed by cleavage of the alpha-beta bond.[7] This can lead to characteristic neutral losses.

-

Loss of Ethoxy Group: A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), resulting in an acylium ion.[8][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C12H20O3 | CID 12624203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethyl 4-cyclohexyl-3-oxobutanoate

Introduction